8-oxo-3,7-Dimethyl-6E-octenyl acetate chemical structure and properties
8-oxo-3,7-Dimethyl-6E-octenyl acetate chemical structure and properties
An in-depth technical analysis of 8-oxo-3,7-Dimethyl-6E-octenyl acetate requires a multidisciplinary approach, bridging synthetic organic chemistry, sensory analytics, and chemical ecology. In my capacity as a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind its divergent olfactory properties, its ecological role as a semiochemical, and the self-validating experimental workflows required for its synthesis and analytical characterization.
Chemical Identity & Structural Dynamics
8-oxo-3,7-Dimethyl-6E-octenyl acetate (commonly referred to as 8-oxocitronellyl acetate) is a highly functionalized acyclic monoterpenoid derivative[1].
Structurally, it is built upon a citronellyl acetate backbone but features a critical oxidation at the C-8 position.
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C-1 Esterification: The primary alcohol is acetylated, increasing the molecule's lipophilicity and volatility.
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C-6 Alkene: Possesses an E (trans) configuration, dictating the spatial geometry of the distal functional groups.
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C-8 Aldehyde: The terminal methyl group on the double bond is oxidized to an oxo (aldehyde) group. This highly electronegative moiety fundamentally alters the electron density of the alkene and serves as a highly reactive electrophilic center.
The introduction of the C-8 aldehyde restricts the molecule's conformational freedom and shifts its binding affinity within olfactory receptors, leading to profound changes in its macroscopic properties.
Ecological Significance: Semiochemical Defense
In chemical ecology, 8-oxocitronellyl acetate is not merely a passive metabolite; it is an active weapon. It has been identified in the abdominal defensive glands of the hairy rove beetle (Creophilus maxillosus)[Insects ID, n.d.][2].
When threatened by predators such as ants (Formica exsectoides), the beetle secretes a synergistic chemical mixture. The causality behind this specific molecular cocktail lies in its phase-transition properties. The acetate group ensures the molecule is lipophilic enough to penetrate the predator's waxy cuticle, while the reactive C-8 aldehyde acts as a potent irritant to the predator's respiratory and sensory receptors.
Fig 1. Defensive secretion pathway of Creophilus maxillosus utilizing 8-oxocitronellyl acetate.
Structure-Odor Relationships (SOR)
The parent compounds, β-citronellol and citronellyl acetate, are ubiquitous in the fragrance industry, prized for their fresh, citrus, and floral notes. However, oxygenation at the C-8 position induces a drastic psychophysical shift[Elsharif et al., 2017][3].
As shown in the data below, while 8-hydroxycitronellyl acetate retains a soapy, citrus character (albeit with a severely degraded potency), the further oxidation to 8-oxocitronellyl acetate creates an entirely divergent odor profile described as "musty, rotten, and coconut-like"[4]. Mechanistically, the aldehyde group acts as a new primary osmophore, dominating the receptor-ligand interaction and overriding the floral characteristics of the acetate headgroup.
Table 1: Comparative Odor Thresholds and Attributes
| Compound | Odor Description | Odor Threshold (ng/L air) | Potency Impact |
| β-Citronellol | Citrus, fresh, floral | 10 | Baseline (High) |
| 8-Hydroxycitronellyl Acetate | Citrus, soapy | 1261 | Severe Loss |
| 8-Oxocitronellyl Acetate | Musty, rotten, coconut-like | 346 | Moderate / Divergent |
| 8-Carboxycitronellyl Acetate | Odorless | N/A | Total Odor Loss |
Data synthesized from Elsharif et al., 2017.[3][4]
Experimental Workflows & Self-Validating Protocols
Two-Step Synthesis from Citronellyl Acetate
To study 8-oxocitronellyl acetate, researchers must often synthesize it from commercially available citronellyl acetate. The protocol below is designed with self-validating checkpoints to ensure high yield and prevent over-oxidation.
Step 1: Allylic Hydroxylation
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Procedure: Dissolve citronellyl acetate in dichloromethane (DCM). Add a catalytic amount of Selenium dioxide (SeO2) and a stoichiometric excess of tert-butyl hydroperoxide (TBHP). Stir at room temperature for 12 hours.
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Causality: SeO2 is chosen for its high regioselectivity toward the allylic position (C-8) of trisubstituted alkenes. TBHP is used as a co-oxidant to continuously reoxidize the reduced selenium species, minimizing toxic heavy-metal waste and preventing the cleavage of the alkene bond.
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Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase. Stain with p-anisaldehyde. The complete disappearance of the non-polar precursor spot and the emergence of a polar spot (Rf ~0.3) validates successful hydroxylation.
Step 2: Selective Dehydrogenation
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Procedure: Isolate the 8-hydroxycitronellyl acetate intermediate. Dissolve in DCM and add activated Manganese dioxide (MnO2) in a 10-fold molar excess. Stir vigorously for 4 hours.
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Causality: MnO2 is utilized because it is highly chemoselective for allylic alcohols. It will oxidize the C-8 hydroxyl to an aldehyde without affecting the C-1 acetate ester or causing over-oxidation to the carboxylic acid (which would render the molecule odorless).
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Self-Validation Checkpoint: Analyze the crude mixture via FT-IR. The appearance of a sharp, intense carbonyl stretch at ~1690 cm⁻¹ (characteristic of an α,β-unsaturated aldehyde) and the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) validates the transformation.
Fig 2. Two-step synthesis workflow from citronellyl acetate to 8-oxocitronellyl acetate.
Analytical Characterization: GC-MS/Olfactometry (GC-O)
Standard mass spectrometry cannot quantify human sensory perception. Therefore, Gas Chromatography-Olfactometry (GC-O) is the gold standard for characterizing compounds like 8-oxocitronellyl acetate[Elsharif et al., 2017][5].
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Procedure: Inject 1 µL of the purified analyte into a GC equipped with a DB-5MS capillary column. The column effluent is directed into a 1:1 splitter at the end of the run.
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Causality: The 1:1 splitter sends 50% of the effluent to a Mass Spectrometer (for structural confirmation via fragmentation patterns) and 50% to a heated sniffing port (for human sensory evaluation). The sniffing port is maintained at 250°C to prevent the analyte from condensing in the transfer line before reaching the panelist's nose.
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Self-Validation Checkpoint: Prior to sample injection, inject a known internal standard, such as (2E)-decenal. If the panelist accurately detects the standard's odor at the exact retention time recorded by the MS, the split-ratio synchronicity and thermal integrity of the system are validated.
Fig 3. GC-MS/Olfactometry parallel analytical workflow for odor threshold characterization.
Environmental Monitoring: Soluble Microbial Products (SMPs)
Beyond chemical ecology and fragrance, 8-oxocitronellyl acetate serves as an important biomarker in environmental engineering. High-Resolution Mass Spectrometry (HRMS) has identified this compound as a Soluble Microbial Product (SMP) in the effluent of anaerobic digestion systems treating wastewater[Semantic Scholar, 2015][6]. Specifically, it is classified as a Biomass Associated Product (BAP), originating from cell lysis and endogenous decay during methanogenesis.
Table 2: HRMS Parameters for 8-Oxocitronellyl Acetate Detection
| Parameter | Value |
| Molecular Formula | C12H20O3 |
| Monoisotopic Mass | 212.14125 Da |
| Detected Ion [M+H]+ | 213.1483 m/z |
| Analytical Platform | LC-QTOF-MS |
| Biological Matrix | Anaerobic Sludge Effluent |
Data synthesized from wastewater bioprocess monitoring studies.[6][7]
References
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Elsharif, S. A., & Buettner, A. (2017). Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives. Food Chemistry.[Link]
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Insects ID. (n.d.). Hairy rove beetle (Creophilus maxillosus). Insects ID. [Link]
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LIPID MAPS. (n.d.). Structure Database (LMSD) - 8-oxo-3,7-Dimethyl-6E-octenyl acetate. LIPID MAPS.[Link]
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The Pherobase. (n.d.). Semiochemical Compounds: Acetate Esters. The Pherobase. [Link]
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. Insects Id: hairy rove beetle (Creophilus maxillosus) [insectsid.com]
- 3. Influence of the chemical structure on the odor characters of β-citronellol and its oxygenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openlib.tugraz.at [openlib.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PubChemLite - C12H20O3 - Explore [pubchemlite.lcsb.uni.lu]
